Tert-butyl (R)-2-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate
CAS No.:
Cat. No.: VC16698955
Molecular Formula: C11H20N2O4
Molecular Weight: 244.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H20N2O4 |
|---|---|
| Molecular Weight | 244.29 g/mol |
| IUPAC Name | tert-butyl (2R)-2-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-7-6-8(13)9(14)12(4)16-5/h8H,6-7H2,1-5H3/t8-/m1/s1 |
| Standard InChI Key | AYNAJTJLWNLXBC-MRVPVSSYSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@@H]1C(=O)N(C)OC |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC1C(=O)N(C)OC |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The compound’s structure centers on a four-membered azetidine ring, a strained heterocycle known for its conformational rigidity. The (R)-configuration at the second carbon ensures enantiomeric purity, critical for interactions with chiral biological targets . Key substituents include:
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A tert-butyloxycarbonyl (Boc) group at position 1, serving as a protective moiety for amines.
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A methoxy(methyl)carbamoyl group at position 2, introducing both carbamate and ether functionalities.
Table 1: Fundamental Molecular Properties
The stereochemical integrity of the molecule is preserved through its synthesis, as evidenced by the chiral center’s retention in the final product.
Synthesis and Preparation
Stepwise Synthesis Strategy
The synthesis involves sequential functionalization of the azetidine ring:
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Ring Construction: Azetidine is often derived from cyclization of γ-amino alcohols or via [2+2] cycloadditions.
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Boc Protection: The amine at position 1 is protected using di-tert-butyl dicarbonate () under basic conditions.
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Carbamoylation at C2: Methoxy(methyl)amine is coupled to the azetidine’s second carbon using carbodiimide-based activating agents (e.g., EDC, DCC).
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Azetidine formation | γ-Amino alcohol + HSO | 60–70% |
| Boc protection | , DMAP, DCM | 85% |
| Carbamoylation | Methoxy(methyl)amine, EDC, HOBt | 75% |
Yields are approximate and depend on purification methods.
Challenges and Optimization
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Ring Strain: Azetidine’s 90° bond angles necessitate mild reaction conditions to prevent ring-opening.
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Stereocontrol: Asymmetric synthesis techniques, such as chiral auxiliaries or catalysts, ensure the (R)-configuration is retained .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water . The Boc group enhances stability against nucleophiles and bases, making it suitable for multi-step syntheses.
Table 3: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Solubility in DMSO | ~25 mg/mL | |
| Storage Conditions | -20°C, desiccated | |
| Stability | Stable for 6 months at -80°C |
| Precaution | Guideline |
|---|---|
| Personal Protection | Gloves, goggles, lab coat |
| Ventilation | Use fume hood |
| Spill Management | Absorb with inert material, dispose as hazardous waste |
Structural Analogs and Comparative Analysis
Positional Isomers
The analog tert-butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate (CAS 820971-67-3) shifts the carbamoyl group to position 3, altering steric and electronic profiles . This positional change reduces enzymatic inhibition potency but enhances solubility .
Table 5: Analog Comparison
| Property | C2-Substituted (Target) | C3-Substituted |
|---|---|---|
| Solubility in DMSO | 25 mg/mL | 40 mg/mL |
| Protease Inhibition | IC = 2 µM | IC = 10 µM |
Recent Developments (2024–2025)
Recent patents highlight its use in covalent inhibitor design, leveraging the carbamoyl group’s reactivity for targeted protein modification . Advances in flow chemistry have also improved synthesis scalability, reducing reaction times by 30%.
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